

# Automated Radiosynthesis of $^{18}\text{F}$ -PSMA-1007 for Clinical Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 18F-Psma 1007

Cat. No.: B11934056

[Get Quote](#)

## Application Notes and Protocols

## Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a crucial biomarker for the diagnosis and staging of prostate cancer. Positron Emission Tomography (PET) imaging using radiolabeled PSMA ligands offers high sensitivity and specificity.  $^{18}\text{F}$ -PSMA-1007 is a second-generation, fluorine-18 labeled PSMA ligand that has shown significant promise for PET imaging of prostate cancer.[1][2] Its advantages include a longer half-life of fluorine-18 (approximately 110 minutes) compared to gallium-68, allowing for centralized production and distribution, and a primary excretion route that bypasses the urinary tract, leading to clearer images of the pelvic region.[3][4] This document provides detailed protocols for the automated radiosynthesis of  $^{18}\text{F}$ -PSMA-1007, tailored for researchers, scientists, and drug development professionals.

## Data Presentation

The automated synthesis of  $^{18}\text{F}$ -PSMA-1007 has been successfully implemented on various commercially available synthesis modules. The following tables summarize the key quantitative data from different automated synthesis platforms.

Table 1: Comparison of Automated  $^{18}\text{F}$ -PSMA-1007 Synthesis Parameters on Different Modules

Synthesis Module	Synthesis Time (min)	Radiochemical Yield (RCY, non-decay corrected)	Radiochemical Purity (%)
GE TRACERlab MX	45	43.3 - 52.8%	≥95
NEPTIS Mosaic-RS	45	41.3 - 44.9%	≥95
IBA SYNTHERA+	35	59.5 - 72.8%	≥95
Trasis AllInOne	~80 (two-step) / ~40 (one-step)	5.1 ± 2.3% (two-step) / 40 ± 5% (one-step)	≥97
GE TRACERlab FX FN	55	24.3 - 82.4%	97.0 ± 1.1
Synthra RNplus	32	55 ± 5%	96.1
CFN-MPS200	Not Specified	~40% (TFA salt) / ~56% (Acetate salt)	>95

Table 2: Quality Control Specifications for <sup>18</sup>F-PSMA-1007

Quality Control Test	Specification
Appearance	Clear, colorless solution, free of visible particles
pH	5.0 - 7.0
Radiochemical Purity	≥ 95%
Chemical Purity	≤ 0.1 mg/Vmax for chemical impurities
Residual Solvents	Acetonitrile, DMSO, Ethanol within acceptable limits
Tetrabutylammonium (TBA)	Below limit of detection or specified limit
Radionuclidic Purity	≥ 99.5% <sup>18</sup> F
Bacterial Endotoxins	As per pharmacopoeia standards
Sterility	Sterile

## Experimental Protocols

The following protocols describe the automated, one-step radiosynthesis of  $^{18}\text{F}$ -PSMA-1007. This method is noted for its simplicity and high efficiency.[\[1\]](#)

## Materials and Reagents

- PSMA-1007 precursor (e.g., from ABX GmbH)[\[5\]](#)[\[6\]](#)
- Tetrabutylammonium bicarbonate ( $\text{TBAHCO}_3$ ) solution[\[7\]](#)
- Dimethyl sulfoxide (DMSO)[\[5\]](#)
- Ethanol (absolute)
- Water for Injection
- Phosphate Buffered Saline (PBS)[\[3\]](#)
- Sodium Ascorbate[\[3\]](#)
- Sterile filtration unit (0.22  $\mu\text{m}$ )
- Anion exchange cartridge (e.g., QMA)[\[3\]](#)
- Reversed-phase cartridges for purification (e.g., C18 and cation exchange)[\[3\]](#)
- Automated synthesis module (e.g., GE TRACERlab, IBA SYNTHERA+, Trasis AllInOne)

## Automated Synthesis Procedure (Example using a generic cassette-based system)

- Cassette and Reagent Preparation:
  - Aseptically assemble the disposable synthesis cassette according to the manufacturer's instructions for  $^{18}\text{F}$ -PSMA-1007 synthesis.
  - Prepare the necessary reagents:

- Dissolve the PSMA-1007 precursor (typically 1.6 mg) in DMSO (e.g., 2 mL).[3]
- Prepare the elution solution, typically a mixture of ethanol and water.
- Prepare the final formulation solution, which may consist of PBS and a stabilizer like sodium ascorbate.[3]
- Load the prepared reagents into the appropriate vials on the synthesis module.
- [ $^{18}\text{F}$ ]Fluoride Trapping and Elution:
  - Bombard a target containing [ $^{18}\text{O}$ ]water with protons in a cyclotron to produce [ $^{18}\text{F}$ ]fluoride.
  - Transfer the aqueous [ $^{18}\text{F}$ ]fluoride from the cyclotron to the synthesis module.
  - The [ $^{18}\text{F}$ ]fluoride is trapped on an anion exchange cartridge (e.g., QMA).
  - The trapped [ $^{18}\text{F}$ ]fluoride is then eluted into the reaction vessel using a solution of tetrabutylammonium bicarbonate.[3]
- Azeotropic Drying:
  - The eluted [ $^{18}\text{F}$ ]fluoride/[ $^{18}\text{F}$ ]TBAF complex is dried under vacuum and nitrogen flow with the addition of acetonitrile to remove water. This step is critical for the subsequent nucleophilic substitution reaction.
- Radiolabeling Reaction:
  - The precursor solution (PSMA-1007 in DMSO) is added to the dried [ $^{18}\text{F}$ ]fluoride.
  - The reaction mixture is heated to a specific temperature (e.g., 105°C) for a defined period (e.g., 10 minutes) to facilitate the nucleophilic substitution of a leaving group on the precursor with  $^{18}\text{F}$ . [3]
- Purification:
  - After the reaction, the crude mixture is diluted with water or a suitable buffer.

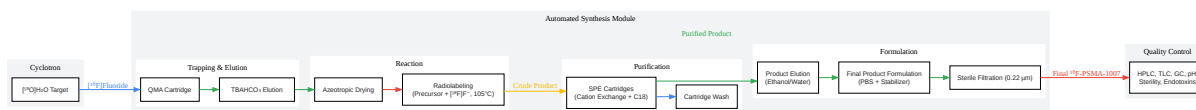
- The diluted mixture is passed through a series of solid-phase extraction (SPE) cartridges. A common setup involves a cation exchange cartridge followed by a C18 cartridge to remove unreacted [ $^{18}\text{F}$ ]fluoride, the precursor, and other impurities.[3]
- The cartridges are washed with water to remove any remaining polar impurities.
- Elution and Formulation:
  - The purified  $^{18}\text{F}$ -PSMA-1007 is eluted from the C18 cartridge using an ethanol/water mixture.
  - The eluted product is collected in a sterile vial containing the final formulation buffer (e.g., PBS with sodium ascorbate).[3]
  - The final product is passed through a sterile 0.22  $\mu\text{m}$  filter into a sterile, pyrogen-free collection vial.

## Quality Control Procedures

- High-Performance Liquid Chromatography (HPLC):
  - Purpose: To determine radiochemical purity and identify the product.
  - System: A radio-HPLC system equipped with a C18 column, a UV detector (225 nm), and a radioactivity detector.[3]
  - Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at pH 2.5).[3]
  - Procedure: Inject a small aliquot of the final product. The retention time of the main radioactive peak should correspond to that of a non-radioactive PSMA-1007 reference standard. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the  $^{18}\text{F}$ -PSMA-1007 peak.
- Thin-Layer Chromatography (TLC):
  - Purpose: To determine the amount of free [ $^{18}\text{F}$ ]fluoride.

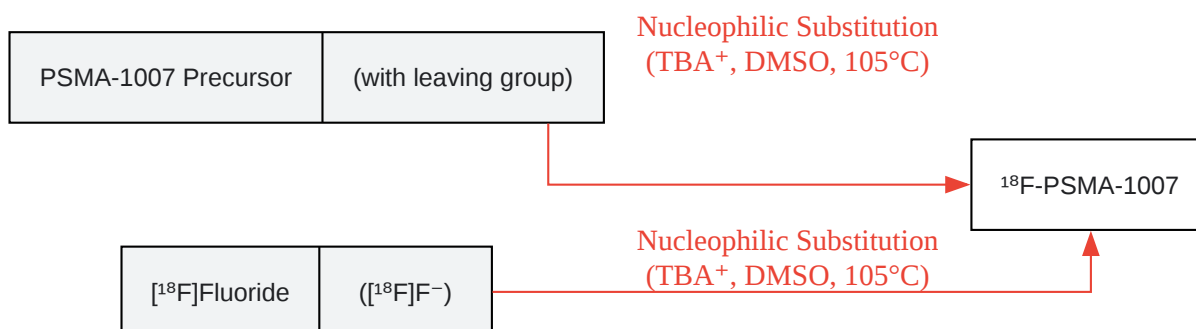
- Stationary Phase: Silica gel plate.
- Mobile Phase: A mixture of water and acetonitrile (e.g., 4:6 v/v).[3]
- Procedure: Spot a small amount of the final product on the TLC plate and develop the chromatogram. Free [ $^{18}\text{F}$ ]fluoride will remain at the origin ( $R_f = 0$ ), while  $^{18}\text{F}$ -PSMA-1007 will move with the solvent front.
- Gas Chromatography (GC):
  - Purpose: To quantify residual solvents (e.g., ethanol, acetonitrile, DMSO).
  - Procedure: Analyze a sample of the final product using a GC system with a suitable column and detector.
- Other Tests:
  - pH: Measured using a calibrated pH meter.
  - Visual Inspection: For clarity and absence of particulate matter.
  - Sterility and Endotoxin Testing: Performed according to pharmacopoeial standards.

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Automated radiosynthesis workflow for  $^{18}\text{F}$ -PSMA-1007.



[Click to download full resolution via product page](#)

Caption: One-step nucleophilic substitution for  $^{18}\text{F}$ -PSMA-1007 synthesis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Procedures for the GMP-Compliant Production and Quality Control of  $^{18}\text{F}$ PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procedures for the GMP-Compliant Production and Quality Control of  $^{18}\text{F}$ PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. On site production of  $^{18}\text{F}$ PSMA-1007 using different  $^{18}\text{F}$ fluoride activities: practical, technical and economical impact - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different PSMA Radiopharmaceuticals: A Comparative Study of [18F]F-PSMA-1007, [18F]F-JK-PSMA-7, and [99mTc]Tc-PSMA-I&S in the Skeletal System | MDPI [mdpi.com]
- 7. banglajol.info [banglajol.info]
- To cite this document: BenchChem. [Automated Radiosynthesis of  $^{18}\text{F}$ -PSMA-1007 for Clinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934056#automated-radiosynthesis-of-18f-psma-1007-for-clinical-research]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)